methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl ester at position 2 and an amide-linked 4-(N-benzyl-N-methylsulfamoyl)benzamido group at position 2.
Key structural features include:
- Benzo[b]thiophene backbone: Imparts aromaticity and planar rigidity, common in pharmacologically active scaffolds.
- Methyl ester at position 2: Enhances solubility and serves as a synthetic handle for further derivatization.
- Sulfamoyl benzamido group at position 3: The N-benzyl-N-methyl substitution on the sulfonamide group may modulate lipophilicity and target binding compared to simpler sulfonamides.
Properties
IUPAC Name |
methyl 3-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S2/c1-27(16-17-8-4-3-5-9-17)34(30,31)19-14-12-18(13-15-19)24(28)26-22-20-10-6-7-11-21(20)33-23(22)25(29)32-2/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWQXHGXSIAKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its efficacy against specific pathogens, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Benzo[b]thiophene core, which is known for its pharmacological properties.
- Sulfamoyl group , which is often associated with antimicrobial activity.
- Carboxylate moiety , contributing to solubility and reactivity.
The molecular formula is with a molecular weight of approximately 372.44 g/mol.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene, including this compound, exhibit significant activity against various strains of bacteria, particularly Mycobacterium tuberculosis (MTB).
- In Vitro Studies :
The mechanism by which this compound exerts its antimicrobial effects may involve:
- Inhibition of DprE1 : Molecular docking studies suggest that it binds effectively to the active site of DprE1, an enzyme critical for the survival of MTB .
- Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its overall efficacy against pathogens .
Study on Antitubercular Activity
In a comparative study, this compound was evaluated alongside standard antitubercular drugs such as rifampicin (RIF) and isoniazid (INH). Results indicated that the compound exhibited comparable or superior activity against both active and dormant mycobacterial strains .
Cholinesterase Inhibition
Another study highlighted the potential of related compounds as cholinesterase inhibitors. The derivatives were synthesized and tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing significant inhibition . This suggests a broader therapeutic potential beyond antimicrobial activity.
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
The absence of a sulfamoyl group in Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate highlights the role of the sulfamoyl-benzamido moiety in enhancing hydrogen-bonding capacity and target specificity.
Substituent Effects :
- The N-benzyl-N-methyl group in the target compound increases steric bulk compared to the N-(3,4-dimethylphenyl) group in , which may affect membrane permeability and binding to sterically constrained targets.
- The butyl chain in introduces greater lipophilicity (logP ~3.5 estimated) relative to the benzyl group in the target compound (logP ~2.8 estimated).
Key Findings:
- Amide Coupling : The target compound’s benzamido group likely requires activation of the carboxylic acid (e.g., via CDI or HATU) followed by nucleophilic attack by a benzo[b]thiophene-3-amine derivative, as seen in analogous syntheses .
- Sulfamoylation : The N-benzyl-N-methylsulfamoyl group may be introduced via reaction of a benzyl-methylamine with sulfonyl chloride intermediates, similar to methods in .
Spectral and Analytical Data
- IR Spectroscopy :
- NMR :
- The benzyl group’s aromatic protons would resonate at δ 7.2–7.4 ppm (1H-NMR), while the N-methyl group would appear as a singlet at δ 2.8–3.0 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
